Cas no 2201498-51-1 (N-[[4-(4-Ethyl-3-oxopiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide)
N-[[4-(4-Ethyl-3-oxopiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide Chemical and Physical Properties
Names and Identifiers
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- N-[[4-(4-Ethyl-3-oxopiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide
- EN300-26577430
- Z1667746955
- N-{[4-(4-ethyl-3-oxopiperazine-1-carbonyl)phenyl]methyl}prop-2-enamide
- 2201498-51-1
-
- Inchi: 1S/C17H21N3O3/c1-3-15(21)18-11-13-5-7-14(8-6-13)17(23)20-10-9-19(4-2)16(22)12-20/h3,5-8H,1,4,9-12H2,2H3,(H,18,21)
- InChI Key: LUSLCWCIJOGULD-UHFFFAOYSA-N
- SMILES: O=C1CN(C(C2C=CC(CNC(C=C)=O)=CC=2)=O)CCN1CC
Computed Properties
- Exact Mass: 315.15829154g/mol
- Monoisotopic Mass: 315.15829154g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 470
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 69.7Ų
N-[[4-(4-Ethyl-3-oxopiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26577430-0.05g |
2201498-51-1 | 90% | 0.05g |
$246.0 | 2023-11-13 |
N-[[4-(4-Ethyl-3-oxopiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on N-[[4-(4-Ethyl-3-oxopiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide
N-[[4-(4-Ethyl-3-Oxopiperazine-1-Carbonyl)Phenyl]Methyl]Prop-2-Enamide: A Comprehensive Overview
CAS No 2201498-51-1 refers to the compound N-[[4-(4-Ethyl-3-Oxopiperazine-1-Carbonyl)Phenyl]Methyl]Prop-2-Enamide, a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound has garnered attention in recent years due to its unique structural properties and promising biological activities. In this article, we will delve into its chemical structure, synthesis methods, pharmacological properties, and potential applications.
The molecular structure of N-[[4-(4-Ethyl-3-Oxopiperazine-1-Carbonyl)Phenyl]Methyl]Prop-2-Enamide is characterized by a piperazine ring fused with a phenyl group and a propionamide moiety. The piperazine ring, a six-membered ring containing two nitrogen atoms, is a key structural feature that contributes to the compound's stability and reactivity. The presence of the ethyl group at position 4 of the piperazine ring introduces steric effects that may influence the molecule's interactions with biological targets. Additionally, the propionamide group at position 2 of the molecule imparts hydrophilic properties, which could enhance its solubility in aqueous environments.
Recent studies have focused on optimizing the synthesis of this compound to improve yield and reduce costs. Traditional methods involve multi-step reactions, including nucleophilic substitution and amide bond formation. However, advancements in catalytic techniques have enabled more efficient pathways. For instance, the use of transition metal catalysts has been reported to accelerate the formation of the amide bond, thereby streamlining the overall synthesis process.
The pharmacological properties of N-[[4-(4-Ethyl-3-Oxopiperazine-1-Carbonyl)Phenyl]Methyl]Prop-2-enamide have been extensively investigated in preclinical models. Research indicates that this compound exhibits potent anti-inflammatory and antioxidant activities, making it a potential candidate for treating conditions such as neurodegenerative diseases and cardiovascular disorders. Furthermore, its ability to modulate key signaling pathways involved in cell proliferation and apoptosis suggests its potential as an anticancer agent.
In terms of applications, this compound has shown promise in drug discovery programs targeting chronic diseases. Its unique combination of hydrophilic and lipophilic properties allows it to cross cellular membranes effectively, enhancing its bioavailability. Moreover, recent studies have explored its use as a scaffold for designing more potent drug candidates through structural modifications.
Despite its potential, further research is needed to fully understand its mechanism of action and safety profile. Collaborative efforts between academic institutions and pharmaceutical companies are essential to advance this compound into clinical trials and ultimately into therapeutic use.
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